2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an indole core substituted with a methyl group and an acetamide moiety linked to an octahydrobenzo[b][1,4]dioxin ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multi-step organic reactionsThe acetamide linkage is then formed through an acylation reaction, and finally, the octahydrobenzo[b][1,4]dioxin ring system is introduced via a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The acetamide moiety may enhance the compound’s binding affinity and specificity towards its targets. The octahydrobenzo[b][1,4]dioxin ring system can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: Lacks the methyl group and the octahydrobenzo[b][1,4]dioxin ring system.
1-methyl-1H-indole-3-carboxamide: Lacks the octahydrobenzo[b][1,4]dioxin ring system.
N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide: Lacks the indole core.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is unique due to its combination of an indole core, a methyl group, an acetamide moiety, and an octahydrobenzo[b][1,4]dioxin ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21-12-13(15-4-2-3-5-16(15)21)10-19(22)20-14-6-7-17-18(11-14)24-9-8-23-17/h2-5,12,14,17-18H,6-11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQYXPFKMCTHMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCC4C(C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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